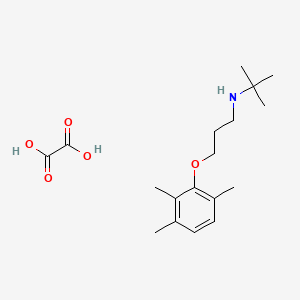
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate, also known as TTA, is a chemical compound that has been used in various scientific research applications. TTA is a selective agonist for the G protein-coupled receptor GPR84, which is involved in various physiological processes.
Mécanisme D'action
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate selectively activates GPR84 receptors, which are expressed in various immune cells, including macrophages, dendritic cells, and T cells. Activation of GPR84 receptors leads to the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These signaling pathways are involved in various cellular processes, including inflammation, immune cell activation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to activate pro-inflammatory cytokine production in immune cells, including IL-6, TNF-α, and IL-1β. This compound has also been shown to modulate T cell activation and differentiation, leading to the production of various cytokines, including IFN-γ and IL-17. In addition, this compound has been shown to activate macrophages and dendritic cells, leading to the production of chemokines and cytokines that recruit and activate other immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate has several advantages for lab experiments, including its selectivity for GPR84 receptors, its ability to activate various signaling pathways, and its potential role in regulating immune system function. However, this compound also has some limitations, including its potential cytotoxicity at high concentrations and its potential to activate other receptors at high concentrations.
Orientations Futures
There are several future directions for N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate research, including the study of its role in various diseases, such as inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. This compound may also have potential as a therapeutic target for cancer, as it has been shown to modulate immune cell function and cytokine production. In addition, further research is needed to understand the mechanisms underlying this compound's effects on immune cell function and signaling pathways.
Méthodes De Synthèse
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate can be synthesized using a multi-step process. The first step involves the reaction of tert-butylamine with 2,3,6-trimethylphenol to produce N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)propan-1-amine. The second step involves the reaction of this intermediate with oxalic acid to produce this compound oxalate.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate has been used in various scientific research applications, including the study of GPR84 signaling pathways, immune responses, and inflammation. This compound has been shown to activate GPR84 receptors in immune cells, leading to the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to modulate T cell activation and differentiation, suggesting a potential role in immune system regulation.
Propriétés
IUPAC Name |
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-12-8-9-13(2)15(14(12)3)18-11-7-10-17-16(4,5)6;3-1(4)2(5)6/h8-9,17H,7,10-11H2,1-6H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYVCISXSUMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNC(C)(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)
![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
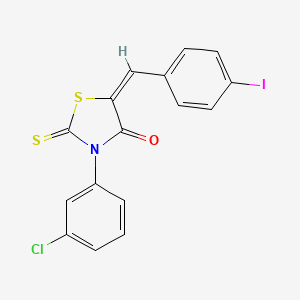

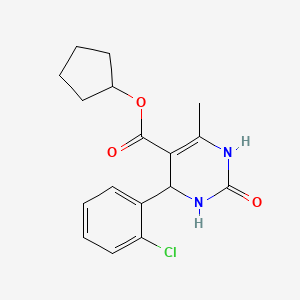
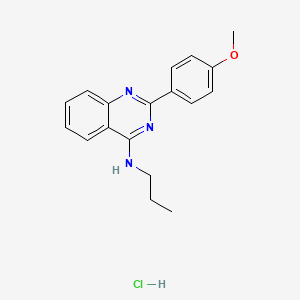

![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
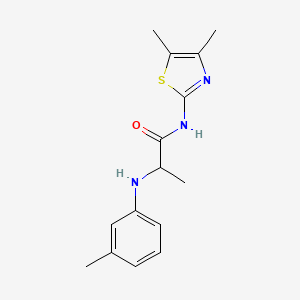
![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)